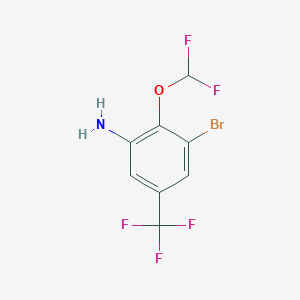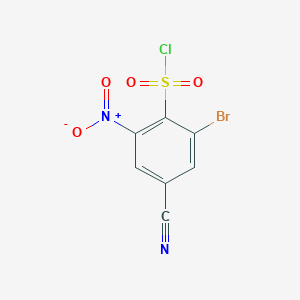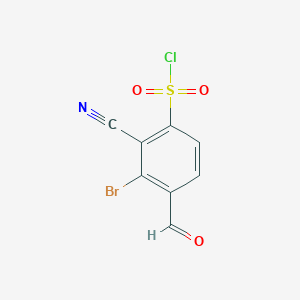![molecular formula C10H12BrClFN B1484869 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride CAS No. 2098142-59-5](/img/structure/B1484869.png)
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
Descripción general
Descripción
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a synthetic organic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group, a fluoroazetidine ring, and a hydrochloride salt, which contribute to its distinct chemical properties.
Aplicaciones Científicas De Investigación
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The associated hazard statements are H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing its dust or fumes and avoiding contact with skin or eyes .
Mecanismo De Acción
Target of Action
Many compounds with similar structures are used in the synthesis of more complex molecules, often as intermediates in reactions
Mode of Action
In chemical reactions, these compounds often participate in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling . This involves the transfer of a group from boron to palladium, a process known as transmetalation .
Análisis Bioquímico
Biochemical Properties
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate certain transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that it can cause sustained changes in cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity. For instance, in rodent models, low doses have been associated with anti-inflammatory effects, whereas high doses have resulted in hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in the liver and kidneys, indicating its primary sites of action and metabolism. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride typically involves multiple steps, starting with the preparation of the bromophenylmethyl precursor. This precursor is then subjected to fluorination and azetidine ring formation under controlled conditions. Common reagents used in these steps include bromine, fluorine sources, and azetidine derivatives. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Comparación Con Compuestos Similares
- 3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride
- 3-[(3-Methylphenyl)methyl]-3-fluoroazetidine hydrochloride
- 3-[(3-Nitrophenyl)methyl]-3-fluoroazetidine hydrochloride
Comparison: Compared to its analogs, 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy in certain applications.
Propiedades
IUPAC Name |
3-[(3-bromophenyl)methyl]-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGJTTYQHRBYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC(=CC=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)

![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)



![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)


